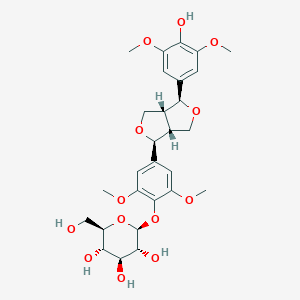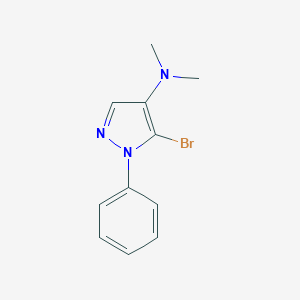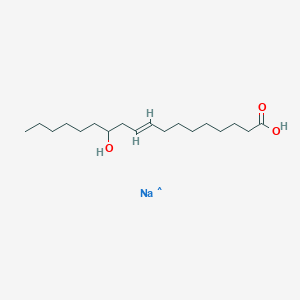
Acanthoside B
説明
Acanthoside B is a potential bioactive lignan with anti-inflammatory and anti-amnesic activities . It can be used for Alzheimer’s disease and lung inflammation research .
Molecular Structure Analysis
Acanthoside B has a molecular formula of C28H36O13, an average mass of 580.578 Da, and a monoisotopic mass of 580.215576 Da . The structure of Acanthoside B includes phenylpropanoids, lignans, phenols, and monophenols .Chemical Reactions Analysis
Acanthoside B has been found to be metabolized by intestinal bacteria. About 27.3% of it was metabolized in the system at 1 hour, while at 6 hours and 24 hours, the degree of metabolism gradually increased, with 74.0% and 84.3% of the original concentration metabolized, respectively .Physical And Chemical Properties Analysis
Acanthoside B is a solid substance with a white to off-white color . It is soluble in DMSO at a concentration of 100 mg/mL .科学的研究の応用
Anti-Myocardial Ischemia
Acanthoside B is one of the main components of Saussurea involucrata, a plant that has been reported to have potential therapeutic effects against myocardial ischemia . The gut microbiota has a strong metabolic effect on Acanthoside B, which may contribute to its therapeutic effect against myocardial ischemia .
Gut Microbiota Regulation
The pharmacological effects of oral natural medicines like Acanthoside B may be influenced by the participation of gut microbiota . Acanthoside B can significantly stimulate intestinal bacteria to produce short chain fatty acids in vitro, which can further contribute to the effect in myocardial ischemia .
Cytotoxic Activities
New 2-Benzoxazolinone-type alkaloids, including Acanthoside B, were isolated from the roots of Acanthus ilicifolius and exhibited different levels of cytotoxicity against the HepG2, HeLa, and A-549 cancer cell lines . The new isolates displayed better cytotoxic activities, which was attributable to the presence of substituted benzoyl moiety in their structures .
Cognitive Enhancement
Acanthoside B has been found to have cognitive-enhancing and ameliorative effects in a scopolamine-induced amnesic mouse model . It works through the regulation of oxidative/inflammatory/cholinergic systems and activation of the TrkB/CREB/BDNF pathway .
作用機序
Target of Action
Acanthoside B is a bioactive lignan that primarily targets the cholinergic system and inflammatory mediators . It also interacts with neurotropic proteins in the hippocampal regions .
Mode of Action
Acanthoside B exhibits its action by inhibiting acetylcholinesterase (AChE) , an enzyme that breaks down acetylcholine, a key neurotransmitter associated with memory and learning . It also shows a dose-dependent inhibitory potential on nitric oxide in Lipopolysaccharide (LPS)-stimulated BV-2 microglial cells .
Biochemical Pathways
Acanthoside B affects multiple biochemical pathways. It regulates the cholinergic function, which is crucial for memory and learning . It also influences the oxidative/inflammatory systems and activates the TrkB/CREB/BDNF pathway . These pathways play a significant role in neuroprotection and cognitive enhancement.
Pharmacokinetics
The pharmacokinetic properties of Acanthoside B contribute to its bioavailability and efficacy. When administered orally to mice, Acanthoside B shows enhanced bioavailability . .
Result of Action
The action of Acanthoside B leads to several molecular and cellular effects. It helps in restoring the antioxidant status , attenuating inflammatory cytokines/mediators , and actively enriching neurotropic proteins in the hippocampal regions . These effects collectively contribute to its anti-amnesic activity, as observed in a scopolamine-induced amnesic mouse model .
Safety and Hazards
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20+,22+,23-,24+,25+,26+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKCEGQSIIQPAQ-IRBNZIFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10994623 | |
| Record name | 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7374-79-0 | |
| Record name | Acanthoside B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7374-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B18532.png)










![N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide](/img/structure/B18563.png)
